molecular formula C6H6ClN3O2 B1406366 2,6-Diamino-5-chloronicotinic acid CAS No. 465513-33-1

2,6-Diamino-5-chloronicotinic acid

Cat. No.: B1406366
CAS No.: 465513-33-1
M. Wt: 187.58 g/mol
InChI Key: PLQMKIQPPSHFPD-UHFFFAOYSA-N
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Description

2,6-Diamino-5-chloronicotinic acid is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of nicotinic acid and features both amino and chloro substituents on the pyridine ring.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diamino-5-chloronicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of dihydrofolate reductase and associated cellular effects, including changes in cell proliferation and viability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biological effects. The transport mechanisms also influence the compound’s bioavailability and efficacy in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its inhibitory effects on enzymes like dihydrofolate reductase. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-chloronicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by amination. One common method starts with 2-chloronicotinic acid, which undergoes a series of reactions to introduce amino groups at the 2 and 6 positions . The reaction conditions often involve the use of hydrochloric acid and other reagents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for yield and purity, often using catalysts and controlled reaction environments to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-chloronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-chloronicotinic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include key biochemical processes such as enzyme catalysis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-5-chloronicotinic acid is unique due to the presence of both amino and chloro substituents on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

2,6-diamino-5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQMKIQPPSHFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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